molecular formula C11H16N4O3 B10971721 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-en-1-yl)propanamide

2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-en-1-yl)propanamide

Cat. No.: B10971721
M. Wt: 252.27 g/mol
InChI Key: NREFHNDEUHBQOU-UHFFFAOYSA-N
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Description

N-ALLYL-2-METHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-2-METHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The methyl group on the pyrazole ring is nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Alkylation: The nitrated pyrazole is then alkylated with an allyl halide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated pyrazole with 2-methyl-3-aminopropanoic acid to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-2-METHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Reduction: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.

    Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.

Major Products

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of oxides or other higher oxidation state compounds.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Agriculture: The compound can be explored for its potential use as a pesticide or herbicide due to its bioactive properties.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-ALLYL-2-METHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The allyl group can also participate in covalent bonding with target proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-ALLYL-2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPANAMIDE: Lacks the nitro group, which may result in different biological activity.

    N-ALLYL-2-METHYL-3-(5-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE: Contains a chloro group instead of a methyl group, which can affect its reactivity and biological properties.

Uniqueness

N-ALLYL-2-METHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to the presence of both the nitro and allyl groups, which can confer specific reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)-N-prop-2-enylpropanamide

InChI

InChI=1S/C11H16N4O3/c1-4-5-12-11(16)8(2)7-14-9(3)6-10(13-14)15(17)18/h4,6,8H,1,5,7H2,2-3H3,(H,12,16)

InChI Key

NREFHNDEUHBQOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)NCC=C)[N+](=O)[O-]

Origin of Product

United States

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